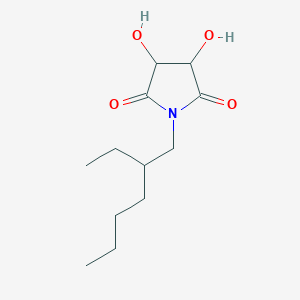
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with two hydroxyl groups and an ethylhexyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione typically involves the reaction of 2-ethylhexylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethylhexyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or amines.
科学的研究の応用
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Ethylhexanol: A related compound with similar structural features but different functional groups.
2-Ethylhexyl nitrate: Another compound with an ethylhexyl side chain but different reactivity and applications.
Di-2-ethylhexyl terephthalate: A compound used as a plasticizer with similar structural elements.
Uniqueness
1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and hydroxyl groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
76843-29-3 |
|---|---|
分子式 |
C12H21NO4 |
分子量 |
243.30 g/mol |
IUPAC名 |
1-(2-ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO4/c1-3-5-6-8(4-2)7-13-11(16)9(14)10(15)12(13)17/h8-10,14-15H,3-7H2,1-2H3 |
InChIキー |
SSFHTJCCXHHNLY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN1C(=O)C(C(C1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



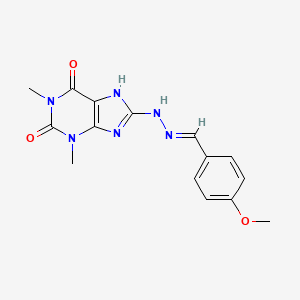

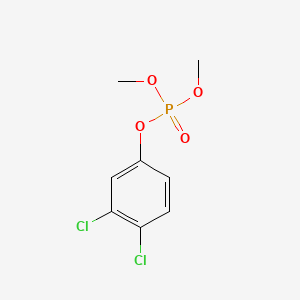
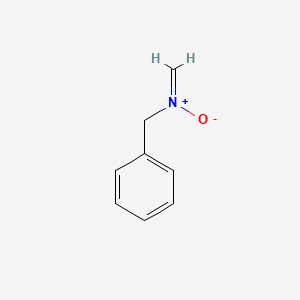
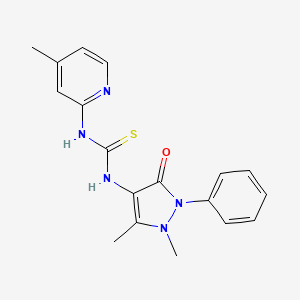
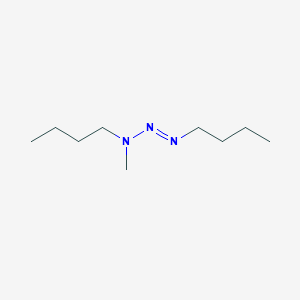
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
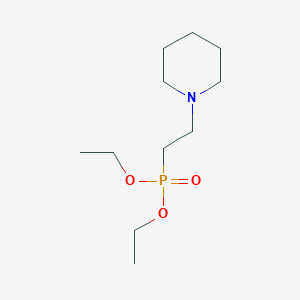

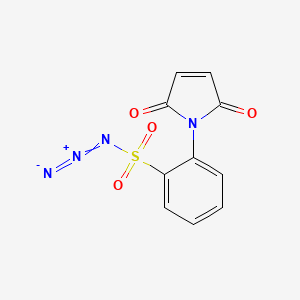
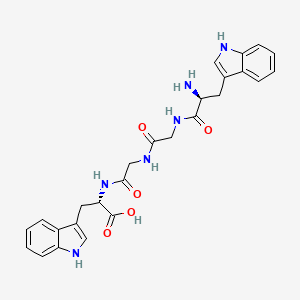
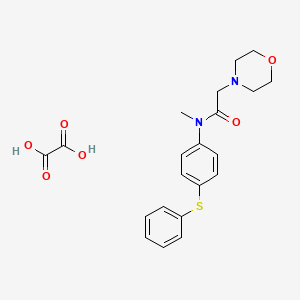
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
